

Commercial Suppliers of (Triclocarban-13C6) for Research: A Technical Guide

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Compound of Interest

Compound Name: (Triclocarban-13C6)

Cat. No.: B15295158

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available Triclocarban-13C6, a stable isotope-labeled internal standard crucial for a variety of research applications, including pharmacokinetics, metabolism studies, and environmental analysis. This document details product specifications from prominent suppliers, outlines experimental protocols for its use, and visualizes key biological pathways and experimental workflows.

Commercial Availability and Product Specifications

Triclocarban-13C6 is available from several reputable suppliers specializing in research chemicals and stable isotope-labeled compounds. The following table summarizes the key quantitative data for Triclocarban-13C6 offered by leading commercial vendors.

Supplier	Catalog Number	CAS Number	Molecular Weight (g/mol)	Chemical Purity	Isotopic Enrichment/Purity	Format
MedChem Express	HY-W585956	1216457-76-9	321.54	99.23%	>98%	Solid
Cambridge Isotope Laboratories	CLM-7286-1.2	N/A	321.54	98%	99% (for 4'-chlorophenyl- ¹³ C ₆)	100 µg/mL in Acetonitrile
Toronto Research Chemicals	T774687	1216457-76-9	321.54	>98% (typically)	Not explicitly stated	Solid

Note: While Toronto Research Chemicals provides a certificate of analysis with their products, the specific isotopic enrichment for Triclocarban-¹³C₆ was not publicly available at the time of this guide's compilation. Researchers are advised to request the certificate of analysis for lot-specific data.

Experimental Protocols

Triclocarban-¹³C₆ is primarily utilized as an internal standard in isotope dilution mass spectrometry for the accurate quantification of unlabeled Triclocarban in various matrices. It also has applications in studying the biological effects of Triclocarban.

Quantitative Analysis of Triclocarban in Biological and Environmental Samples using Isotope Dilution LC-MS/MS

This protocol provides a general framework for the quantification of Triclocarban. Specific parameters may need to be optimized based on the matrix and instrumentation.

Objective: To accurately quantify Triclocarban concentrations in samples such as plasma, urine, or water.

Materials:

- Triclocarban-13C6 (Internal Standard)
- Unlabeled Triclocarban (for calibration curve)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid, LC-MS grade
- Water, LC-MS grade
- Solid Phase Extraction (SPE) cartridges (e.g., C18)
- Vortex mixer
- Centrifuge
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Methodology:

- Preparation of Standards:
 - Prepare a stock solution of Triclocarban-13C6 in a suitable solvent (e.g., Methanol) at a concentration of 1 mg/mL.
 - Prepare a working internal standard solution by diluting the stock solution to a final concentration of 1 µg/mL.
 - Prepare a stock solution of unlabeled Triclocarban at 1 mg/mL.
 - Generate a series of calibration standards by serial dilution of the unlabeled Triclocarban stock solution and spiking a known amount of the internal standard working solution into each.
- Sample Preparation (Solid Phase Extraction):

- To 1 mL of the sample (e.g., plasma, urine), add a known amount of the Triclocarban-13C6 internal standard.
- Precondition the SPE cartridge with Methanol followed by water.
- Load the sample onto the SPE cartridge.
- Wash the cartridge with a low-organic solvent mixture (e.g., 10% Methanol in water) to remove interferences.
- Elute the analyte and internal standard with a high-organic solvent (e.g., Acetonitrile or Methanol).
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Chromatographic Separation:
 - Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μ m).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A suitable gradient to separate Triclocarban from matrix components.
 - Flow Rate: e.g., 0.3 mL/min.
 - Injection Volume: e.g., 5 μ L.
 - Mass Spectrometric Detection:
 - Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (optimization required).

- Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Triclocarban and Triclocarban-13C6.
 - Example Transitions (Negative Mode):
 - Triclocarban: m/z 313 -> m/z 160
 - Triclocarban-13C6: m/z 319 -> m/z 166
- Data Analysis:
 - Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
 - Determine the concentration of Triclocarban in the unknown samples by interpolating their peak area ratios from the calibration curve.

In Vitro Assessment of Triclocarban's Effect on Androgen Receptor Signaling

This protocol describes a cell-based reporter assay to investigate the potential endocrine-disrupting effects of Triclocarban. Triclocarban-13C6 can be used as a tracer in parallel experiments to determine cellular uptake and metabolism.

Objective: To determine if Triclocarban modulates androgen receptor (AR) transcriptional activity.

Materials:

- A suitable mammalian cell line stably transfected with an androgen receptor expression vector and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter (e.g., PC-3 or LNCaP cells).
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), and antibiotics.
- Charcoal-stripped FBS (to remove endogenous steroids).

- Dihydrotestosterone (DHT) as the AR agonist.
- Triclocarban.
- Luciferase assay reagent.
- Luminometer.

Methodology:

- Cell Culture and Seeding:
 - Culture the cells in standard medium.
 - For the experiment, switch to a medium containing charcoal-stripped FBS for at least 24 hours to reduce background hormonal effects.
 - Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
- Treatment:
 - Prepare a dose-response range of Triclocarban in the charcoal-stripped FBS medium.
 - Treat the cells with different concentrations of Triclocarban in the presence and absence of a fixed, sub-maximal concentration of DHT.
 - Include appropriate controls: vehicle control (e.g., DMSO), DHT alone, and Triclocarban alone.
- Incubation:
 - Incubate the cells for 24-48 hours.
- Luciferase Assay:
 - Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

- Data Analysis:
 - Normalize the luciferase activity to the total protein content or a co-transfected control reporter to account for differences in cell number and transfection efficiency.
 - Plot the fold induction of luciferase activity relative to the vehicle control for each treatment condition.
 - Analyze the data to determine if Triclocarban alone has agonistic activity or if it potentiates the effect of DHT.

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for the quantitative analysis of Triclocarban and a simplified representation of the androgen receptor signaling pathway potentially modulated by Triclocarban.



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Caption: Workflow for Quantitative Analysis of Triclocarban.

Caption: Simplified Androgen Receptor Signaling Pathway.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com